molecular formula C12H5F2N5O B5889603 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole

7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole

Cat. No.: B5889603
M. Wt: 273.20 g/mol
InChI Key: SHGQMVANUUWEGH-UHFFFAOYSA-N
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Description

7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole is a heterocyclic compound that features a triazole ring fused with a benzoxadiazole ring

Preparation Methods

The synthesis of 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Chemical Reactions Analysis

7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity .

Comparison with Similar Compounds

Similar compounds to 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole include:

    7-phenyltriazolo[4,5-g][2,1,3]benzoxadiazole: This compound differs by having a phenyl group instead of a difluorophenyl group, which affects its chemical and biological properties.

    1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives: These compounds share the triazole ring but have different substituents and ring systems, leading to varied applications and properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F2N5O/c13-6-1-4-10(7(14)5-6)19-15-8-2-3-9-12(11(8)16-19)18-20-17-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGQMVANUUWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2N=C3C=CC4=NON=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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